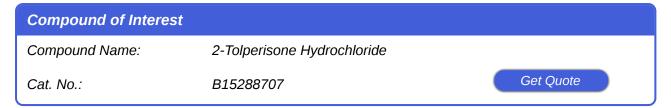


Chemical structure and properties of 2-Tolperisone Hydrochloride

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An In-Depth Technical Guide to **2-Tolperisone Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Tolperisone Hydrochloride**, an isomer of the centrally acting muscle relaxant, Tolperisone. Due to the limited specific data on the 2-isomer, this document synthesizes available information and leverages data from the well-characterized 4-isomer (Tolperisone) to present a complete profile covering its chemical structure, properties, and pharmacological actions.

Chemical Structure and Properties

2-Tolperisone Hydrochloride is the hydrochloride salt of 2-Tolperisone, a positional isomer of the more common 4-Tolperisone.[1] It is classified as an aromatic ketone and a piperidine derivative.[2][3][4] The primary structural difference lies in the position of the methyl group on the phenyl ring.

Chemical Name: 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-1-propanone, hydrochloride[5] Synonyms: 1-Propanone, 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-, hydrochloride (1:1)[5]

The tables below summarize the key chemical and physical properties of **2-Tolperisone Hydrochloride** and its related, better-studied isomer, Tolperisone Hydrochloride.



Table 1: Chemical Identifiers and Formula

Property	2-Tolperisone Hydrochloride	Tolperisone Hydrochloride (4-isomer)
CAS Number	91625-73-9[5]	3644-61-9[4][6][7][8][9]
Molecular Formula	C ₁₆ H ₂₃ NO · HCl (or C ₁₆ H ₂₄ ClNO)[5]	C ₁₆ H ₂₃ NO · HCl (or C ₁₆ H ₂₄ ClNO)[4][6][7][8]
Molecular Weight	281.82 g/mol [5]	281.82 g/mol [4][6][7][8][9]
IUPAC Name	2-methyl-1-(2-methylphenyl)-3- (1-piperidinyl)propan-1- one;hydrochloride	2-methyl-1-(4-methylphenyl)-3- (1-piperidinyl)propan-1- one;hydrochloride[6][7]
Canonical SMILES	CC(CN1CCCC1)C(=O)c1ccc cc1C.Cl[5]	CC(CN1CCCCC1)C(=0)C1=C C=C(C)C=C1.Cl[7][10][11]
InChl Key	MIOHYDSPZNIQNZ- UHFFFAOYSA-N[5]	ZBUVYROEHQQAKL- UHFFFAOYSA-N[4][7]

Table 2: Physicochemical Properties

Property	Value (for Tolperisone Hydrochloride)	
Appearance	White to off-white crystalline solid[4][12]	
Melting Point	181-183°C[4]	
Water Solubility	>20 mg/mL[4], 51 mg/mL (180.97 mM)[11]	
Solubility in PBS (pH 7.2)	Approx. 10 mg/mL[8]	
Solubility in DMSO	10 mg/mL[8], 55 mg/mL (195.16 mM)[11], 56 mg/mL (198.7 mM)[9][13]	
Solubility in Ethanol	20 mg/mL[8], 52 mg/mL (184.51 mM)[11], 56 mg/mL (198.7 mM)[9]	
pKa (Strongest Basic)	8.78 (Predicted)[7]	
logP	3.75 (Predicted)[7]	
UV/Vis Absorbance (λmax)	257 nm[8], 260 nm[2]	



Mechanism of Action and Pharmacology

While direct pharmacological studies on 2-Tolperisone are not widely available, the mechanism of action is expected to be similar to that of Tolperisone. Tolperisone is a centrally acting muscle relaxant that achieves its effects without significant sedative side effects.[3][14] Its primary mechanism involves the blockade of voltage-gated sodium (NaV) and calcium (CaV) channels.[14][15][16][17]

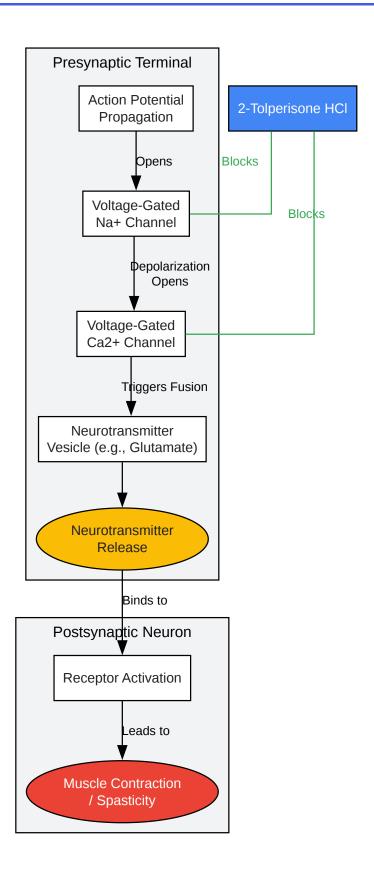
Core Mechanisms:

- Voltage-Gated Sodium Channel Blockade: Tolperisone inhibits voltage-gated sodium channels, stabilizing neuronal membranes and reducing the frequency and amplitude of action potentials.[15][18][19] This action is considered a major component of its therapeutic effect.[17]
- Voltage-Gated Calcium Channel Blockade: The compound also blocks N-type voltage-gated calcium channels.[16][20] This presynaptically inhibits the release of neurotransmitters from primary afferent nerve endings in the spinal cord.[17]
- Inhibition of Spinal Reflexes: By acting on the spinal cord and brainstem, Tolperisone inhibits both mono- and polysynaptic reflex pathways that contribute to increased muscle tone.[15]
 [16][18]

This dual blockade of ion channels ultimately dampens neuronal excitability and interrupts the nerve signals that lead to muscle spasticity and pain.[15]

Signaling Pathway Diagram





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Caption: Proposed mechanism of action for **2-Tolperisone Hydrochloride**.



Experimental Protocols

Detailed experimental protocols for 2-Tolperisone are not published. However, standard analytical methods used for Tolperisone can be readily adapted. A representative protocol for purity and assay determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is described below.

Protocol: RP-HPLC Method for Assay of 2-Tolperisone Hydrochloride

This protocol is based on established methods for Tolperisone analysis.[21]

- 1. Objective: To determine the purity and concentration of **2-Tolperisone Hydrochloride** in a bulk drug substance or pharmaceutical formulation.
- 2. Materials and Instrumentation:
- Instrument: HPLC system with a UV detector (e.g., Agilent 1120 series or Shimadzu LC 10 AT).[21]
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[20][21]
- Chemicals: 2-Tolperisone Hydrochloride reference standard, Acetonitrile (HPLC grade),
 Methanol (HPLC grade), Orthophosphoric acid, Purified water.
- Mobile Phase: A mixture of Acetonitrile and water (pH adjusted to 3.0 with Orthophosphoric acid) in a 60:40 v/v ratio.
- Diluent: Mobile phase or Methanol.
- 3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.[21]
- Detection Wavelength: 260 nm.[2][22]
- Injection Volume: 20 μL.



Column Temperature: Ambient.

4. Procedure:

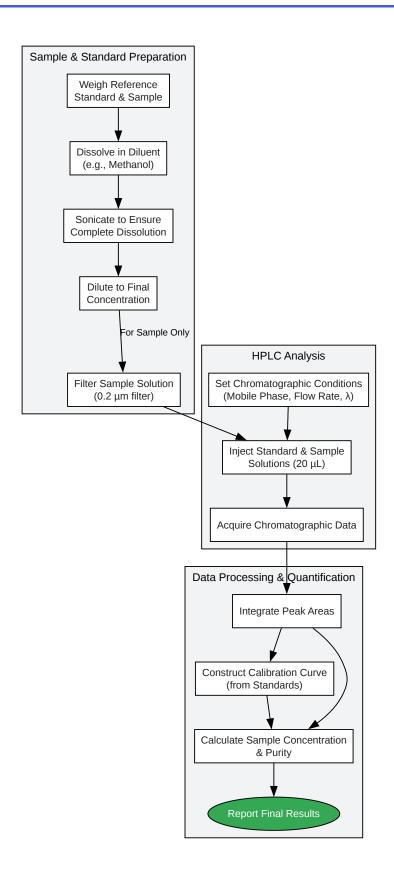
- Standard Solution Preparation: Accurately weigh about 10 mg of the **2-Tolperisone Hydrochloride** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution (e.g., 100 μg/mL). Prepare a series of working standards (e.g., 5-60 μg/mL) by further diluting the stock solution.
- Sample Solution Preparation: For bulk powder, prepare a solution of known concentration similar to the standard (e.g., 20 μg/mL). For tablets, weigh and crush no fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask, add diluent, sonicate for 20 minutes to dissolve, and dilute to volume. Filter the solution through a 0.2 μm nylon membrane filter.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Tolperisone is typically around 4 minutes under these conditions.
- Quantification: Calculate the amount of 2-Tolperisone Hydrochloride in the sample by comparing the peak area of the sample to the peak area of the reference standard.
- 5. Validation Parameters (as per ICH guidelines):
- Specificity: Ensure no interference from excipients or impurities at the retention time of the analyte peak.
- Linearity: Establish a linear relationship between concentration and peak area over the specified range (e.g., 5-60 μg/mL).
- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations. The relative standard deviation (RSD) should be less than 2%.[21]
- Accuracy: Determine by recovery studies, spiking a placebo with known amounts of the drug. Recoveries should be within 98-102%.



• Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine instrument sensitivity. For Tolperisone, reported LOD and LOQ are approximately 0.16 μ g/mL and 0.51 μ g/mL, respectively.[21]

Experimental Workflow Diagram





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Caption: General workflow for RP-HPLC analysis of 2-Tolperisone HCl.



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